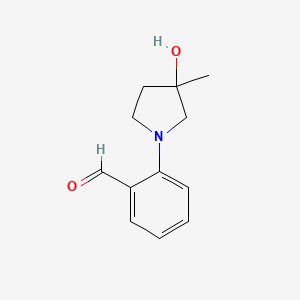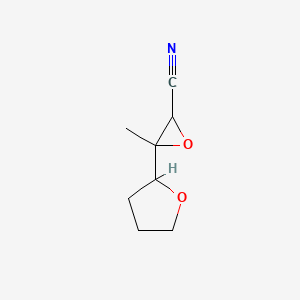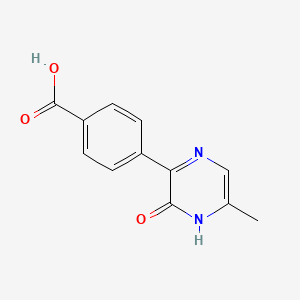
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is known for its unique structure, which includes a pyrazinone ring fused to a benzoic acid moiety. It has been studied for its potential pharmacological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid typically involves the reaction of 5-methyl-3-oxo-3,4-dihydropyrazine with a benzoic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazinone ring or the benzoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazinone moiety .
Wissenschaftliche Forschungsanwendungen
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be mediated through the inhibition of enzymes involved in glucose metabolism . The compound may also interact with other biological targets, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid include:
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolinone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a pyrazinone ring with a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-7-6-13-10(11(15)14-7)8-2-4-9(5-3-8)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
GYJAVVCBFWYKGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



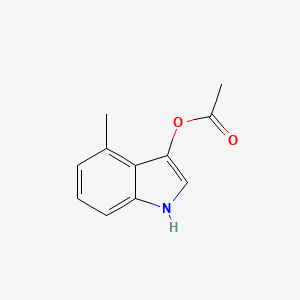
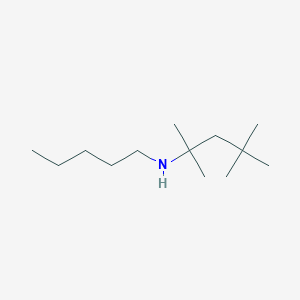

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)

![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
